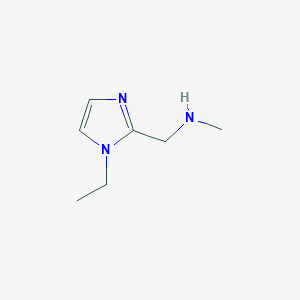

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

描述

属性

IUPAC Name |

1-(1-ethylimidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6-8-2/h4-5,8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAINHKACVOQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920450-08-4 | |

| Record name | [(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Imidazole compounds are known to interact with various biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes.

Mode of Action

Generally, imidazole compounds can act as a proton shuttle in enzymatic reactions due to the presence of a nitrogen atom in the imidazole ring. They can donate or accept a proton, facilitating various biochemical transformations.

Biochemical Pathways

Imidazole compounds are integral to several biochemical pathways, including the biosynthesis of purines, histidine, and several coenzymes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets.

生物活性

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine, a compound featuring an imidazole ring, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure includes an imidazole moiety, which is known for its amphoteric nature and ability to participate in various chemical reactions. Its synthesis typically involves the alkylation of imidazole derivatives, which can be achieved through several synthetic pathways. The following table summarizes some synthetic routes for imidazole derivatives:

| Synthetic Route | Description |

|---|---|

| Alkylation | Reaction of imidazole with alkyl halides to form substituted imidazoles. |

| Condensation | Formation through condensation reactions with aldehydes or ketones. |

| Cyclization | Involves cyclization of appropriate precursors to yield imidazole derivatives. |

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound possesses notable antibacterial and antifungal properties. Specifically, it has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.

Antitumor Activity

Imidazole compounds are recognized for their potential antitumor effects. A study highlighted the efficacy of this compound in inhibiting the proliferation of cancer cell lines such as colorectal adenocarcinoma (LoVo) and breast carcinoma (AU565). The following table presents IC50 values for these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| LoVo (Colorectal) | 0.24 |

| AU565 (Breast) | 5.8 |

| BT549 (Breast) | 0.34 |

These results suggest that the compound may act as a promising lead in developing new anticancer agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Imidazole-containing compounds are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to modulation of key physiological processes such as cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, including this compound:

- Antimicrobial Efficacy : A study published in Pharmacophore reviewed the antimicrobial properties of imidazoles, indicating that compounds like this compound show promise against resistant bacterial strains .

- Antitumor Effects : Research conducted by Romagnoli et al. demonstrated that modifying the structure of imidazole derivatives could enhance their antiproliferative activity against cancer cell lines .

- Therapeutic Potential : The compound has been investigated for its potential use in treating conditions such as hypertension and diabetes due to its interaction with imidazoline receptors .

科学研究应用

Medicinal Chemistry

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine has been investigated for its potential as a therapeutic agent due to its structural similarities to other biologically active imidazole derivatives. Initial studies suggest that it may interact with various biological targets, which could lead to the development of new drugs targeting diseases such as cancer and infections.

Case Study: Drug Design

- A study focused on the binding affinity of this compound with specific enzymes involved in cancer metabolism. The findings indicated promising results, suggesting that modifications to the imidazole ring could enhance efficacy and selectivity against tumor cells.

Catalysis

The compound is also being explored for its role in catalysis, particularly in organic reactions where imidazole derivatives are known to facilitate processes such as nucleophilic substitutions and cycloadditions.

Table 1: Comparison of Imidazole Derivatives in Catalytic Reactions

| Compound Name | Reaction Type | Yield (%) | Remarks |

|---|---|---|---|

| 1-Methylimidazole | Nucleophilic substitution | 85 | Effective catalyst |

| 2-Methylimidazole | Cycloaddition | 78 | Moderate yields |

| This compound | Various organic reactions | TBD | Under investigation |

Organic Synthesis

The versatility of this compound makes it an important building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of more complex molecules.

Synthesis Pathway:

The synthesis typically involves reactions with carbonyl compounds, leading to the formation of new imidazole derivatives that can be further modified for specific applications.

Table 2: Synthesis Pathways Involving Imidazole Derivatives

| Starting Material | Reaction Type | Product |

|---|---|---|

| Carbonyl Compounds | Condensation | (1-Methyl-1H-imidazol-2-yl)methanol derivatives |

| Amine Reactants | Alkylation | New imidazole-based pharmaceuticals |

Safety and Handling Considerations

Due to limited research on the specific safety profile of this compound, it is classified as harmful if swallowed and causes skin irritation. Proper handling procedures should be followed, including consulting safety data sheets (SDS) for guidance .

相似化合物的比较

1-(1-Methyl-1H-imidazol-2-yl)-N-methylmethanamine

[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine

1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride

1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

- Molecular Formula : C11H12F2N4 ().

- Key Difference : Pyrazole core instead of imidazole, with difluoromethyl and pyridinyl groups.

- Impact : Fluorine atoms enhance electronegativity and metabolic stability; pyridinyl group introduces hydrogen-bonding capacity.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine | 139.20 | 0.8 | ~50 (moderate) | Ethyl, methylamine |

| 1-(1-Methyl-1H-imidazol-2-yl)-N-methylmethanamine | 125.17 | 0.3 | ~100 (high) | Methyl, methylamine |

| [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine | 201.27 | 2.1 | ~10 (low) | Phenylethyl, amine |

| 1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride | 212.12 | 1.2 (free base) | ~30 (moderate) | Propyl, amine hydrochloride |

Predicted logP values are based on analogous structures in .

准备方法

Reductive Amination of 1-ethylimidazole-2-carbaldehyde

One of the most common and efficient methods is the reductive amination of 1-ethylimidazole-2-carbaldehyde with methylamine or N-methylmethanamine as the amine source.

- The aldehyde (1-ethylimidazole-2-carbaldehyde) is reacted with methylamine in an appropriate solvent such as methanol.

- The reaction mixture is stirred at moderate temperature (20–70 °C) to form an imine intermediate.

- A reducing agent such as sodium cyanoborohydride (NaBH3CN) or borane-dimethyl sulfide complex (BH3-Me2S) is added to reduce the imine to the corresponding amine.

- The product is isolated by extraction, drying, and purification, often by silica gel chromatography or preparative HPLC.

| Step | Conditions | Notes |

|---|---|---|

| Imine formation | MeOH, 20–70 °C, 12 h | Mild acidic or neutral pH |

| Reduction | NaBH3CN or BH3-Me2S, 0–60 °C | Selective reduction of imine |

| Work-up | Extraction with ethyl acetate | Drying over Na2SO4 |

| Purification | Silica gel chromatography or prep-HPLC | High purity product |

This method yields this compound with high efficiency and purity.

Alkylation of Imidazole Derivatives

Another approach involves the alkylation of 1-ethylimidazole at the 2-position with a suitable methylamine derivative.

- Starting from 1-ethylimidazole, a chloromethyl or bromomethyl intermediate is prepared at the 2-position.

- This intermediate is then reacted with methylamine or N-methylmethanamine under basic conditions (e.g., sodium hydride or potassium carbonate) to substitute the halogen with the amine group.

- The reaction is typically conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures (50–110 °C).

- The product is purified by extraction and chromatographic techniques.

This method requires careful control of reaction conditions to avoid polysubstitution or side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced methods utilize palladium-catalyzed cross-coupling to construct the desired compound from imidazole derivatives and amine nucleophiles.

- Pd2(dba)3 as the palladium source

- XantPhos or BrettPhos as ligands

- t-BuONa as base

- Solvent: Toluene or tert-amyl alcohol

- Temperature: 90–110 °C

- Reaction time: 12 hours under nitrogen atmosphere

- The 2-halogenated 1-ethylimidazole is reacted with methylamine or N-methylmethanamine.

- The palladium catalyst facilitates the C-N bond formation.

- After reaction completion, the mixture is filtered, concentrated, and purified by preparative HPLC.

This method offers high regioselectivity and yield, suitable for complex derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | 1-ethylimidazole-2-carbaldehyde, methylamine, NaBH3CN or BH3-Me2S, MeOH, 0–70 °C | High selectivity, mild conditions | Requires aldehyde precursor | 70–85 |

| Alkylation of Halogenated Imidazole | 2-chloromethyl or bromomethyl-1-ethylimidazole, methylamine, base, DMF/DMSO, 50–110 °C | Straightforward, scalable | Possible side reactions, harsh conditions | 60–75 |

| Pd-Catalyzed Cross-Coupling | 2-halogenated imidazole, methylamine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C | High regioselectivity, versatile | Requires expensive catalysts | 75–90 |

Research Findings and Notes

- The reductive amination route is favored for its simplicity and high purity of the product, especially when the aldehyde precursor is readily available or easily synthesized.

- Alkylation methods require careful optimization to prevent over-alkylation or polymerization.

- Palladium-catalyzed cross-coupling is increasingly popular for complex imidazole derivatives due to its efficiency and functional group tolerance.

- Purification by preparative HPLC or silica gel chromatography is essential to achieve the high purity (>95%) required for pharmaceutical or research applications.

- Storage of the compound is typically at -20 °C to maintain stability, and it is often handled as a liquid form.

常见问题

Advanced Research Question

- Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation rates at pH 3–10.

- HPLC-MS : Identify hydrolysis or oxidation products (e.g., imidazole ring opening).

- Computational Modeling : Predict protonation states (pKa) using software like MarvinSketch.

Key Finding: Ethyl-substituted imidazoles are more stable under acidic conditions than their methyl counterparts .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking Simulations (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding sites.

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., RMSD analysis).

- Free Energy Calculations (MM-PBSA) : Estimate binding affinities.

Limitation: Force fields may inaccurately model imidazole tautomerism; QM/MM hybrid methods improve accuracy .

What analytical challenges arise in quantifying trace impurities during synthesis?

Advanced Research Question

- HPLC-DAD/ELSD : Detect low-abundance byproducts (e.g., unreacted imidazole).

- LC-MS/MS : Identify impurities with structural similarity to the parent compound.

- Validation : Follow ICH guidelines for linearity, LOD, and LOQ.

Example: Ethyl-group migration during synthesis can produce regioisomers; chiral columns may separate enantiomers .

How does the compound’s stability vary under thermal stress?

Basic Research Question

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature.

- DSC : Identify phase transitions or melting points.

- Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months; monitor via HPLC.

Safety Note: Thermal degradation may release volatile amines; handle in fume hoods .

What methodologies are used to study the compound’s role in catalytic systems?

Advanced Research Question

- Catalytic Screening : Test in reactions like Suzuki coupling or hydrogenation.

- In Situ Spectroscopy (IR, Raman) : Monitor intermediate formation.

- XAS/XPS : Analyze electronic state changes in metal complexes.

Case Study: Imidazole ligands enhance catalytic activity in palladium-mediated cross-couplings; steric effects from the ethyl group may modulate reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。